Variotin

描述

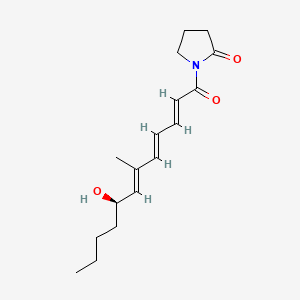

Structure

3D Structure

属性

IUPAC Name |

1-[(2E,4E,6E,8R)-8-hydroxy-6-methyldodeca-2,4,6-trienoyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-3-4-9-15(19)13-14(2)8-5-6-10-16(20)18-12-7-11-17(18)21/h5-6,8,10,13,15,19H,3-4,7,9,11-12H2,1-2H3/b8-5+,10-6+,14-13+/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPGADGCNXOUJP-CXVPHVKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=C(C)C=CC=CC(=O)N1CCCC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](/C=C(\C)/C=C/C=C/C(=O)N1CCCC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19504-77-9 | |

| Record name | Pecilocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19504-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pecilocin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019504779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pecilocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pecilocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PECILOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSA7W27MF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Variotin: A Technical Guide on the Fungal-Derived Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variotin (also known as Pecilocin) is a polyketide-derived antifungal antibiotic discovered in 1959 from the fungus Paecilomyces variotii. As one of the earlier antifungal agents isolated from a fungal source rather than from Streptomyces, its discovery marked a notable point in antibiotic research. Structurally, it is a pyrrolidinone derivative, characterized by a complex acyl chain. Historically, it demonstrated topical activity against various dermatophytes, leading to its clinical evaluation for dermatomycoses. Despite its early discovery, detailed molecular data regarding its specific mechanism of action and biosynthetic pathway are not extensively documented in publicly accessible literature. This guide consolidates the available historical and chemical data, presents standardized protocols relevant to its study, and uses logical models to depict potential workflows and mechanisms where specific data is absent.

Discovery and History

This compound was first isolated in 1959 by a Japanese research team led by H. Yonehara, S. Takeuchi, and H. Umezawa. The producing organism was identified as Paecilomyces variotii Bainier var. antibioticus[1]. This discovery was significant as most antifungal antibiotics of that era were sourced from bacteria of the genus Streptomyces. The identification of a potent antifungal from a fungal species opened new avenues for natural product screening.

Early research focused on its antifungal spectrum, demonstrating its effectiveness against fungi responsible for skin infections (dermatomycoses). This led to its clinical investigation and use as a topical antifungal agent.

Isolation and Structure Elucidation

The chemical structure of this compound was determined through classical methods of natural product chemistry. It is identified as 1-[(2E,4E,6E,8R)-8-hydroxy-6-methyldodeca-2,4,6-trienoyl]pyrrolidin-2-one, with the molecular formula C₁₇H₂₅NO₃[1]. The total synthesis of a racemic mixture (dl-variotin) was later achieved, confirming the proposed structure.

The general workflow for isolating a fungal secondary metabolite like this compound is a multi-step process involving cultivation, extraction, and purification.

References

An In-depth Technical Guide to the Secondary Metabolite Biosynthesis of Paecilomyces variotii

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paecilomyces variotii, a ubiquitous ascomycete fungus, is a prolific producer of a diverse array of secondary metabolites with significant biotechnological potential.[1][2][3] These compounds, spanning chemical classes from polyketides and nonribosomal peptides to terpenoids and alkaloids, exhibit a wide range of biological activities, including antimicrobial, herbicidal, and cytotoxic effects.[3][4] This technical guide provides a comprehensive overview of the current understanding of secondary metabolite biosynthesis in P. variotii, with a focus on the genetic and enzymatic machinery, and the methodologies employed in its study.

Overview of Secondary Metabolite Diversity

Paecilomyces variotii produces a rich spectrum of secondary metabolites, many of which hold promise for applications in medicine and agriculture.[3][4] The major classes of these compounds include polyketides, nonribosomal peptides, terpenoids, and alkaloids.[3][4] A summary of notable secondary metabolites from P. variotii and their observed biological activities is presented in Table 1.

| Table 1: Selected Secondary Metabolites from Paecilomyces variotii and Their Biological Activities | |

| Metabolite | Chemical Class |

| Viriditoxin | Polyketide |

| Cornexistin | Polyketide (Maleidride) |

| Varioxepine A | Alkaloid (Oxepine-containing diketopiperazine) |

| Monodictyphenone | Polyketide (Xanthone) |

| Chrysophanol | Polyketide (Anthraquinone) |

| Semi-viriditoxin | Polyketide |

| Patulin | Polyketide |

| Ferrirubin | Nonribosomal Peptide (Siderophore) |

Biosynthetic Pathways of Key Secondary Metabolites

Genomic and functional analyses have begun to unravel the intricate biosynthetic pathways of several key secondary metabolites in P. variotii. The genes responsible for these pathways are typically organized in biosynthetic gene clusters (BGCs), which encode all the necessary enzymes for the synthesis of a specific compound.[5]

Viriditoxin Biosynthesis

Viriditoxin is a polyketide-derived biaryl compound with notable antibacterial properties.[6] Its biosynthesis is governed by an eight-gene cluster, designated as the vdt cluster.[6][7][8] Targeted gene disruption experiments have elucidated the roles of the key enzymes in this pathway.[6][7][8]

The biosynthesis of viriditoxin commences with the polyketide synthase VdtA, which forms the naphthopyrone scaffold.[6] Subsequent modifications, including a Baeyer-Villiger monooxygenase-catalyzed reaction, are carried out by other enzymes in the cluster to yield the final viriditoxin molecule.[6][8][5] A laccase, VdtB, and a catalytically inactive hydrolase, VdtD, are involved in the phenol-coupling dimerization step.[9] The entire process is under the regulatory control of the transcription factor VdtR.[7]

Cornexistin Biosynthesis

Cornexistin is a maleidride with potent herbicidal activity against a broad spectrum of weeds, while exhibiting low phytotoxicity to maize.[6] The biosynthetic pathway of cornexistin has been investigated through genome sequencing and gene knockout studies.[6][8] The early stages of its biosynthesis share similarities with that of other nonadrides like byssochlamic acid.[6]

The pathway is initiated by a highly reducing polyketide synthase (hrPKS), followed by the action of a citrate synthase homolog and a 2-methylcitrate dehydratase to form a key intermediate.[6] The subsequent cyclization to form the carbocyclic ring is thought to be catalyzed by enzymes with homology to phosphatidylethanolamine-binding proteins (PEBPs) and ketosteroid isomerase-like enzymes (KIs).[6] A notable feature of the cornexistin pathway is the removal of one maleic anhydride moiety in the final steps.[6] Competition for the precursor malonyl-CoA with the biosynthesis of other polyketides, such as xanthones, may contribute to the relatively low native yield of cornexistin.[6]

Regulation of Secondary Metabolite Biosynthesis

The production of secondary metabolites in fungi is a tightly regulated process, influenced by a variety of internal and external signals. While specific regulatory networks in P. variotii are still largely uncharacterized, insights can be drawn from studies in other filamentous fungi.

Signaling Pathways

In many fungi, conserved signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP (cAMP) signaling pathways play crucial roles in regulating secondary metabolism in response to environmental cues.[10][11] The cAMP signaling pathway, for instance, involves G-protein coupled receptors (GPCRs) that sense extracellular signals, leading to the activation of adenylate cyclase and the production of cAMP.[10][11][12] This second messenger then activates protein kinase A (PKA), which in turn phosphorylates downstream transcription factors that control the expression of secondary metabolite biosynthetic genes.[10][11][12]

Environmental Factors

The production of secondary metabolites in medicinal plants and fungi is significantly influenced by environmental factors such as light, temperature, pH, and nutrient availability.[13] For instance, light can act as a signal to stimulate the production of certain pigments that protect against UV radiation.[13] Temperature and pH can affect enzyme activity and thereby modulate metabolic pathways.[13] The composition of the culture medium, including the carbon and nitrogen sources, also has a profound impact on the yield and profile of secondary metabolites produced by P. variotii.[14]

Experimental Protocols

The study of secondary metabolite biosynthesis in P. variotii employs a range of molecular biology and analytical chemistry techniques.

Fungal Culture and Metabolite Extraction

P. variotii can be cultured on various media, such as Potato Dextrose Agar (PDA) and Malt Broth, to induce the production of secondary metabolites.[14][15] For metabolite extraction, fungal cultures are typically grown for a specific period, after which the mycelium and culture broth are separated.[9][15] Secondary metabolites are then extracted from the culture filtrate and/or the mycelium using organic solvents like ethyl acetate.[15]

General Protocol for Metabolite Extraction:

-

Culture P. variotii in a suitable liquid medium (e.g., Malt Broth) on a rotary shaker for a defined period (e.g., 7 days).[15]

-

Separate the mycelium from the culture broth by filtration.[9]

-

Extract the culture filtrate with an equal volume of ethyl acetate.

-

Concentrate the organic phase under reduced pressure to obtain the crude extract.

Genetic Manipulation

Understanding the function of genes within a biosynthetic cluster relies on genetic manipulation techniques. Agrobacterium tumefaciens-mediated transformation (ATMT) and CRISPR/Cas9-based gene editing have been successfully applied in P. variotii.[7][16][17][18]

Workflow for Gene Knockout using CRISPR/Cas9:

-

Design of guide RNA (gRNA): Identify a 20-nucleotide protospacer sequence upstream of a protospacer-adjacent motif (PAM) within the target gene.[19]

-

Construction of the CRISPR/Cas9 vector: Clone the gRNA expression cassette into a vector containing the Cas9 nuclease gene.[19]

-

Transformation: Introduce the CRISPR/Cas9 vector into P. variotii protoplasts.[16][17]

-

Selection and Screening: Select for transformants and screen for the desired gene knockout mutants by PCR and sequencing.[16][17]

Analytical Techniques

The identification and quantification of secondary metabolites are primarily achieved through chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for analyzing crude extracts and purified compounds.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the structural elucidation of novel metabolites.[20][21][22]

Future Perspectives

The field of secondary metabolite research in P. variotii is rapidly advancing, driven by the increasing availability of genomic data and the development of sophisticated genetic tools. Future research will likely focus on:

-

Genome mining: Identifying novel biosynthetic gene clusters for the discovery of new bioactive compounds.

-

Pathway elucidation: Characterizing the biosynthetic pathways of other known secondary metabolites.

-

Regulatory networks: Unraveling the specific signaling pathways and transcription factors that control secondary metabolism in P. variotii.

-

Metabolic engineering: Utilizing the acquired knowledge to engineer strains of P. variotii for the enhanced production of desired secondary metabolites.

This in-depth understanding of the secondary metabolite biosynthesis in P. variotii will undoubtedly pave the way for the development of new pharmaceuticals, agrochemicals, and other valuable bioproducts.

References

- 1. researchgate.net [researchgate.net]

- 2. Paecilomyces variotii as A Plant-Growth Promoter in Horticulture [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Genetic and chemical characterisation of the cornexistin pathway provides further insight into maleidride biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Biocontrol Effects of Paecilomyces variotii against Fungal Plant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. camp-signalling-pathway-in-biocontrol-fungi - Ask this paper | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. Environmental factors on secondary metabolism in medicinal plants exploring accelerating factors [maxapress.com]

- 14. Characterization of Paecilomyces variotii and Talaromyces amestolkiae in Korea Based on the Morphological Characteristics and Multigene Phylogenetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of a CRISPR/Cas9 RNP-mediated genetic engineering system in Paecilomyces variotii [jmicrobiol.or.kr]

- 17. Development of a CRISPR/Cas9 RNP-mediated genetic engineering system in Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Gene Editing in Dimorphic Fungi Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Secondary metabolites and their bioactivities from Paecilomyces gunnii YMF1.00003 [frontiersin.org]

Elucidating the Enigmatic Structure of Variotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The quest to identify novel therapeutic agents from natural sources has been a cornerstone of drug discovery. In 1959, Japanese scientists S. Takeuchi and H. Yonehara reported the isolation of a new antifungal agent, Variotin, from the fungus Paecilomyces varioti.[1] Preliminary studies indicated its potent activity against various fungi, sparking interest in its chemical nature. The elucidation of its structure was a complex undertaking, relying on the classical methods of chemical degradation combined with the emerging spectroscopic techniques of the era. This guide reconstructs the logical pathway followed by the original researchers, providing a detailed account of the methods that led to the identification of this compound's unique chemical architecture.

Chemical Degradation Studies: Deconstructing the Molecule

Chemical degradation was a fundamental strategy in the structure elucidation of complex natural products. By breaking the molecule into smaller, more easily identifiable fragments, chemists could deduce the nature of the carbon skeleton and the key functional groups present. For this compound, two primary degradation methods were instrumental: alkaline hydrolysis and ozonolysis.

Alkaline Hydrolysis

The treatment of this compound with a strong base, such as sodium hydroxide, followed by acidification, was a key step in dissecting the molecule. This process, known as alkaline hydrolysis, cleaved an amide linkage within the structure.

Identified Fragments:

-

2-Pyrrolidone: The identification of this lactam indicated its presence as a core structural component of this compound.

-

Ketovariotinic Acid: This polyenoic acid was the other major product of hydrolysis. Its structure suggested a long, unsaturated carboxylic acid chain containing a ketone.

This experiment was crucial in establishing that this compound is an N-acyl derivative of 2-pyrrolidone.

Figure 1: Alkaline hydrolysis of this compound.

Ozonolysis

Ozonolysis is a powerful technique for cleaving carbon-carbon double bonds. By treating this compound with ozone (O₃) followed by a workup, the unsaturated side chain was systematically broken down, and the resulting fragments were analyzed.

Identified Fragments:

-

Formaldehyde: Indicated the presence of terminal methylene (C=CH₂) groups.

-

Acetaldehyde: Suggested the presence of =CH-CH₃ units.

-

Succinic Acid: Pointed towards a -CH=CH-CH₂-CH₂-CH=CH- moiety within the polyene chain.

-

Keto acids: Further analysis of other fragments helped to place the ketone group and map the entire length of the polyene chain.

The results of ozonolysis were vital for determining the number and position of the double bonds in the acyl side chain.

Spectroscopic Analysis: Assembling the Pieces

Spectroscopic methods provided the necessary framework to connect the fragments identified through chemical degradation and to confirm the overall structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound was indicative of a highly conjugated system.

| Parameter | Observed Data (Illustrative) | Interpretation |

| λmax | A strong absorption band observed in the long-wavelength UV region. | Consistent with an extended polyene conjugated system within the molecule's structure. |

| Molar Absorptivity (ε) | A high value, characteristic of π → π* transitions. | Confirms the presence of a chromophore with multiple conjugated double bonds. |

Infrared (IR) Spectroscopy

The IR spectrum provided crucial information about the functional groups present in this compound.

| Wavenumber (cm⁻¹) (Illustrative) | Vibration Type | Functional Group Assignment |

| ~1680 | C=O Stretch | Amide carbonyl (in the 2-pyrrolidone ring) |

| ~1650 | C=O Stretch | Ketone in the polyene chain |

| ~1620, 1600 | C=C Stretch | Conjugated double bonds |

| ~990 | C-H Bend | trans-disubstituted alkenes |

Mass Spectrometry (MS)

Mass spectrometry was essential for determining the molecular weight of this compound and for obtaining information about its fragmentation pattern, which helped in confirming the connectivity of the structural fragments.

| m/z Value (Illustrative) | Assignment | Interpretation |

| [M]⁺ | Molecular Ion | Provides the molecular weight of this compound, allowing for the determination of its molecular formula. |

| [M - 84]⁺ | Loss of the 2-pyrrolidone moiety | Fragmentation pattern confirms the presence of the 2-pyrrolidone ring and its linkage to the acyl chain. |

| Various smaller fragments | Cleavage at different points along the polyene chain. | Helps to corroborate the structure of the acyl side chain as determined by ozonolysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹³C NMR was not widely available during the initial structure elucidation, ¹H NMR spectroscopy was a powerful tool for determining the number and connectivity of protons in the molecule.

¹H NMR Spectroscopic Data (Illustrative)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 6.0 - 7.5 | Multiplets | Multiple Protons | Protons of the conjugated polyene system |

| ~3.5 | Triplet | 2H | -CH₂- group adjacent to the nitrogen in the pyrrolidone ring |

| ~2.5 | Triplet | 2H | -CH₂- group adjacent to the carbonyl in the pyrrolidone ring |

| ~2.1 | Multiplet | 2H | Central -CH₂- group in the pyrrolidone ring |

| ~1.9 | Doublet | 3H | Methyl group attached to the polyene chain |

¹³C NMR Spectroscopic Data (Illustrative - based on later studies)

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~175 | C=O | Amide carbonyl in the 2-pyrrolidone ring |

| ~198 | C=O | Ketone carbonyl in the polyene chain |

| 120 - 150 | sp² C | Carbons of the conjugated polyene system |

| ~45 | CH₂ | Methylene adjacent to nitrogen in pyrrolidone |

| ~30 | CH₂ | Methylene adjacent to carbonyl in pyrrolidone |

| ~18 | CH₂ | Central methylene in pyrrolidone |

| ~12 | CH₃ | Methyl group on the polyene chain |

The Logical Workflow of Structure Elucidation

The determination of this compound's structure was a deductive process, integrating the findings from both chemical and spectroscopic analyses.

Figure 2: Logical workflow for the structure elucidation of this compound.

Key Experimental Protocols

The following are generalized protocols representative of the methods likely used for the chemical degradation of this compound.

Protocol for Alkaline Hydrolysis

-

Dissolution: A known quantity of this compound is dissolved in an alcoholic solvent (e.g., methanol or ethanol).

-

Saponification: An aqueous solution of sodium hydroxide (e.g., 2 M NaOH) is added to the solution.

-

Heating: The reaction mixture is heated under reflux for a specified period (e.g., 2-4 hours) to ensure complete hydrolysis of the amide bond.

-

Cooling and Acidification: The mixture is cooled to room temperature and then acidified to a pH of ~2 using a mineral acid (e.g., 2 M HCl). This protonates the carboxylate salt of ketovariotinic acid, making it extractable.

-

Extraction: The aqueous solution is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer will contain the ketovariotinic acid, while the 2-pyrrolidone may remain in the aqueous layer or be extractable depending on the exact conditions.

-

Isolation and Purification: The organic and aqueous layers are separated. The solvents are evaporated, and the resulting crude products are purified using techniques such as crystallization or chromatography.

-

Characterization: The purified fragments (2-pyrrolidone and ketovariotinic acid) are then characterized by spectroscopic methods and comparison with authentic samples.

Protocol for Ozonolysis with Reductive Workup

-

Dissolution and Cooling: this compound is dissolved in an appropriate solvent (e.g., dichloromethane or methanol) in a reaction vessel equipped with a gas inlet tube. The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Ozone Treatment: A stream of ozone gas is bubbled through the cooled solution. The reaction is monitored for the appearance of a persistent blue color, which indicates the presence of excess ozone and the completion of the reaction.

-

Quenching: The excess ozone is removed by bubbling an inert gas (e.g., nitrogen or argon) through the solution.

-

Reductive Workup: A reducing agent, such as dimethyl sulfide (DMS) or zinc dust in acetic acid, is added to the solution. The mixture is allowed to warm slowly to room temperature and stirred for several hours to reduce the ozonide intermediate to carbonyl compounds (aldehydes and ketones).

-

Workup and Isolation: The reaction mixture is worked up by adding water and extracting with an organic solvent. The volatile products (like formaldehyde and acetaldehyde) can be identified by forming derivatives (e.g., 2,4-dinitrophenylhydrazones), while non-volatile fragments are isolated by chromatography.

-

Analysis: The isolated fragments are identified using spectroscopic techniques (MS, NMR, IR) to piece together the structure of the original polyene chain.

Conclusion

The structure elucidation of this compound stands as a classic example of natural product chemistry, showcasing the power of combining logical chemical degradation with spectroscopic analysis. The hydrolytic cleavage that separated the 2-pyrrolidone head from the polyenoic acid tail, coupled with the systematic dissection of the double bonds via ozonolysis, provided the fundamental pieces of the structural puzzle. Spectroscopic methods like UV-Vis, IR, and NMR were then indispensable in confirming the functional groups, the extent of conjugation, and the precise connectivity of the atoms. The culmination of these efforts not only revealed the novel structure of this compound but also paved the way for future studies into its biosynthesis, mode of action, and potential as a lead compound in antifungal drug development. This guide serves to illuminate the elegant logic and rigorous experimental work that are the hallmarks of chemical structure elucidation.

References

The Total Synthesis of Variotin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Variotin, a potent antifungal agent, has garnered significant interest in the scientific community due to its unique molecular architecture and biological activity. This document provides an in-depth technical guide to the total synthesis of this compound and its analogs, summarizing key synthetic strategies, providing detailed experimental protocols, and presenting quantitative data in a comparative format.

Core Synthetic Strategies for this compound

The seminal total synthesis of (±)-Variotin was accomplished by Sakakibara and Matsui. A key feature of their approach is the N-acylation of 2-pyrrolidone with a complex carboxylic acid side chain. This strategy involves the preparation of a key intermediate, ketovariotinic acid, which is then coupled with the lactam moiety.

A crucial step in this synthesis is the N-acylation of 2-pyrrolidone, which can be challenging under direct conditions. The use of N-trimethylsilyl 2-pyrrolidone facilitates this reaction, allowing it to proceed under milder conditions.[1] The overall synthetic pathway, as described, involves several steps starting from methyl 6-oxo-2,4-trans,trans-heptadienoate.

Experimental Protocols: Key Reactions

Synthesis of Ketovariotinic Acid Mixture (9 + 9')

A modified Reformatsky reaction is employed as a key carbon-carbon bond-forming step. To a solution of methyl 6-oxo-2,4-trans,trans-heptadienoate (5) (10.0 g, 0.065 mol) and t-butyl bromoacetate (12.7 g, 0.065 mol) in dry tetrahydrofuran (80 ml), magnesium turnings (2.3 g, 0.1 mol) and a few drops of methyl iodide are added at room temperature.[1] The exothermic reaction is allowed to proceed, and the mixture is then refluxed for 30 minutes. After cooling and acidic workup with 20% aqueous sulfuric acid, the organic layer is extracted with ethyl acetate. The crude product is purified by column chromatography on silica gel (benzene-chloroform-ether, 18:1:1) to yield the oxydiester (6) as a colorless viscous oil (6.25 g, 36% yield).[1]

The resulting oxydiester (6) is then boiled with p-toluenesulfonic acid in benzene to yield a mixture of triene half-esters (7 and 7'). This mixture is treated with thionyl chloride and then with n-butyl zinc iodide to afford a mixture of methyl ketovariotinate (8) and its isomer (8').[1] Subsequent hydrolysis of this mixture yields a mixture of ketovariotinic acid (9) and its mono cis-isomer (9') in a 36% yield from the half-ester mixture.[1]

N-Acylation of 2-Pyrrolidone to form Ketothis compound (2)

The mixture of ketovariotinic acids (9 + 9') is treated with oxalyl chloride to form the corresponding acid chlorides. This is followed by a reaction with N-trimethylsilyl 2-pyrrolidone. The crude product is then purified by column chromatography on silica gel using chloroform as the eluent, followed by recrystallization from ether. This procedure fortuitously yields only the all-trans-ketothis compound (2) in 59% yield.[1]

Conversion of Ketothis compound (2) to dl-Variotin (I)

The conversion of ketothis compound to dl-variotin has been previously reported and completes the total synthesis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the total synthesis of dl-Variotin.

Table 1: Yields of Key Synthetic Steps

| Step | Starting Material | Product | Yield (%) | Reference |

| Modified Reformatsky Reaction & Dehydration | 5 | 6 | 36 | [1] |

| Conversion of Half-Esters to Ketovariotinic Acid Mixture | 7 + 7' | 9 + 9' | 36 | [1] |

| N-Acylation of 2-Pyrrolidone | 9 + 9' | 2 (all-trans) | 59 | [1] |

| Hydrolysis of Ketothis compound derivative | - | Yellowish buttery crystals | 90 | [1] |

Table 2: Spectroscopic Data for Synthetic Ketothis compound (2)

| Spectroscopic Method | Characteristic Peaks/Signals | Reference |

| Infrared (IR) | The IR spectrum of synthetic ketothis compound was identical to that of the material derived from natural this compound. Key absorptions (cm⁻¹): 2800-2500, 1690, 1675, 1619, 1595, 1569, 1430, 1379, 1320, 1285, 1136, 1079, 1001, 927.[1] | [1] |

| Ultraviolet (UV) | The UV spectrum of synthetic ketothis compound was identical to that of the material derived from natural this compound.[1] | [1] |

| NMR | The NMR spectrum of synthetic ketothis compound was identical to that of the material derived from natural this compound.[1] | [1] |

Synthesis of this compound Analogs

The development of synthetic routes to this compound has also enabled the synthesis of various analogs to explore their structure-activity relationships. For instance, 1-sorboyl-2-pyrrolidone has been prepared from sorbic acid and 2-ethoxy-1-pyrroline using 1-methyl-2-chloropyridinium iodide as a coupling reagent.[2] This methodology has been extended to synthesize this compound and its analogs from lactim ethers and (2E,4E,6E)-8-hydroxy-2,4,6-dodecatrienoic acids without the need for protecting the hydroxyl group at the C-8 position.[2] The biological activities of these analogs are a subject of ongoing research, with many exhibiting significant antibacterial, antifungal, and antitumor properties.

Logical Workflow of this compound Total Synthesis

The following diagram illustrates the logical workflow of the total synthesis of dl-Variotin as described by Sakakibara and Matsui.

Biological Activity and Potential Signaling Pathways

While the primary focus of this guide is on the chemical synthesis, it is important to note the biological context of this compound. As an antifungal agent, this compound likely exerts its effects by disrupting essential cellular processes in fungi. The precise mechanism of action and the specific signaling pathways affected by this compound are areas of active investigation. Generally, antifungal agents can interfere with cell wall synthesis, membrane integrity, or nucleic acid and protein synthesis. Further research is needed to elucidate the specific molecular targets of this compound and to map its interactions within fungal signaling networks.

General Experimental Workflow for Analog Synthesis and Screening

The synthesis of this compound analogs for drug discovery purposes typically follows a structured workflow. This involves the synthesis of a library of related compounds, followed by screening for biological activity.

References

An In-depth Technical Guide to the Isolation and Identification of Variotin-Producing Fungi

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required for the successful isolation, identification, and characterization of fungi that produce the antifungal compound variotin. The primary producer of this compound is the fungus Paecilomyces variotii. This document outlines detailed experimental protocols, data presentation tables, and visual workflows to aid researchers in this endeavor.

Experimental Workflow

The overall process for isolating and identifying this compound-producing fungi is a multi-step procedure that begins with sample collection and culminates in the chemical verification of this compound production. The following diagram illustrates the key stages of this workflow.

Caption: Figure 1. Overall Experimental Workflow

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and identification of this compound-producing fungi.

Sample Collection and Fungal Isolation

Paecilomyces variotii is commonly found in environments rich in decaying organic matter.

-

Sample Sources: Collect samples from soil, compost, decaying wood, and leaf litter.

-

Isolation Protocol:

-

Prepare a serial dilution of the collected sample in sterile distilled water.

-

Plate the dilutions onto Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) supplemented with an antibacterial agent (e.g., chloramphenicol at 50 µg/mL) to inhibit bacterial growth.

-

Incubate the plates at 30-37°C and observe for fungal growth for 5-7 days. Paecilomyces variotii is thermophilic and can grow at higher temperatures.[1]

-

Isolate individual fungal colonies based on distinct morphology and subculture them onto fresh PDA plates to obtain pure cultures.

-

Morphological Identification

Initial identification can be performed based on macroscopic and microscopic features.

-

Macroscopic Features: P. variotii colonies are fast-growing, with a powdery or suede-like texture, and are typically yellow-brown or sand-colored.[2]

-

Microscopic Features:

-

Prepare a slide mount of the fungal culture using lactophenol cotton blue stain.

-

Observe under a light microscope for the characteristic conidiophores, which are irregularly branched and bear phialides.

-

The phialides are typically swollen at the base and taper to a long, slender neck.[3]

-

Conidia are single-celled, smooth-walled, and are produced in long chains.[3] Chlamydospores, which are thick-walled resting spores, may also be present.[2]

-

Molecular Identification

For accurate identification, molecular methods are essential due to the morphological similarities between Paecilomyces species and other related fungi.[4]

-

DNA Extraction:

-

Grow a pure culture of the fungus in Potato Dextrose Broth (PDB) for 3-5 days.

-

Harvest the mycelium by filtration and grind it in liquid nitrogen.

-

Extract genomic DNA using a suitable fungal DNA extraction kit or a standard phenol-chloroform method.[5]

-

-

PCR Amplification and Sequencing:

-

Amplify the Internal Transcribed Spacer (ITS) region of the ribosomal DNA using universal fungal primers such as ITS1 and ITS4.[6] The β-tubulin gene can also be used as a secondary marker for more precise identification.[6]

-

Purify the PCR product and send it for Sanger sequencing.

-

Compare the obtained sequence with databases such as GenBank (NCBI) using the BLAST tool for species identification.

-

Fermentation and Extraction of this compound

To produce and extract this compound for further analysis.

-

Fermentation:

-

Inoculate a pure culture of the identified P. variotii into a suitable liquid fermentation medium, such as PDB or a specialized secondary metabolite production medium.

-

Incubate the culture at 28-35°C with shaking (150-200 rpm) for 7-14 days to allow for the production of secondary metabolites.[7]

-

-

Extraction:

-

Separate the fungal biomass from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of a non-polar solvent such as ethyl acetate.[8]

-

Evaporate the solvent from the organic phase under reduced pressure to obtain the crude extract containing this compound.

-

Antifungal Bioassay

To determine the antifungal activity of the crude extract, a bioassay against a susceptible indicator organism is performed. Candida albicans is a common choice.

-

Broth Microdilution Method:

-

Prepare a two-fold serial dilution of the crude extract in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).[9]

-

Prepare an inoculum of Candida albicans standardized to a concentration of approximately 0.5-2.5 x 10^3 cells/mL.[9]

-

Add the inoculum to each well of the microtiter plate.

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of the extract that inhibits visible growth of the yeast. The results can also be read using a plate reader by measuring the optical density.[10]

-

Chemical Analysis by HPLC

-

Sample Preparation: Dissolve the crude extract in a suitable solvent such as methanol or acetonitrile and filter it through a 0.22 µm syringe filter.

-

HPLC Conditions (General Method):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where this compound has maximum absorbance (this would need to be determined experimentally, but a general starting point for polyketides is in the range of 200-400 nm).

-

Quantification: For quantitative analysis, a standard curve should be prepared using purified this compound. In the absence of a commercial standard, quantification can be relative.

-

Data Presentation

Quantitative data from the experiments should be summarized in tables for easy comparison and analysis.

Table 1: Morphological and Growth Characteristics of Fungal Isolates

| Isolate ID | Colony Color | Colony Texture | Growth Rate at 37°C (mm/day) | Microscopic Features (Phialide Shape, Conidia) |

| PV-01 | Yellow-brown | Powdery | 8-10 | Tapering phialides, chains of conidia |

| UNK-02 | White | Cottony | 2-3 | Not consistent with P. variotii |

| ... | ... | ... | ... | ... |

Table 2: Molecular Identification of Fungal Isolates

| Isolate ID | ITS Sequence Similarity (%) | Top BLAST Hit | Accession Number | β-tubulin Sequence Similarity (%) | Top BLAST Hit | Accession Number |

| PV-01 | 99.8% | Paecilomyces variotii | MN123456 | 99.5% | Paecilomyces variotii | KP789012 |

| ... | ... | ... | ... | ... | ... | ... |

Table 3: Antifungal Activity of Fungal Extracts

| Isolate ID | Crude Extract Concentration (µg/mL) | Inhibition Zone (mm) against C. albicans | MIC (µg/mL) against C. albicans |

| PV-01 | 1000 | 18 ± 1.2 | 125 |

| UNK-02 | 1000 | 2 ± 0.5 | >1000 |

| ... | ... | ... | ... |

Table 4: HPLC Analysis of this compound in Fungal Extracts

| Isolate ID | Retention Time of Putative this compound Peak (min) | Peak Area | Relative Concentration |

| PV-01 | 8.5 | 1.2 x 10^6 | 100% |

| UNK-02 | - | Not Detected | 0% |

| ... | ... | ... | ... |

Putative Biosynthesis Pathway

This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). The exact biosynthetic pathway for this compound has not been fully elucidated. However, a general, putative pathway can be conceptualized based on known fungal polyketide biosynthesis. Fungal aromatic polyketides are synthesized by non-reducing iterative PKSs (NR-PKSs).[11] The process starts with a starter unit (typically acetyl-CoA) and involves sequential additions of extender units (malonyl-CoA).[11]

Caption: Figure 2. Putative Biosynthesis Pathway of this compound

This guide provides a foundational framework for the isolation and identification of this compound-producing fungi. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and research goals. The successful identification of novel, high-producing strains of Paecilomyces variotii is a critical first step in the development of this compound as a potential therapeutic agent.

References

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. A Technical System for the Large-Scale Application of Metabolites From Paecilomyces variotii SJ1 in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Variotin: A Technical Guide

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for the antifungal agent Variotin (also known as Pecilocin). This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents logical workflows for spectroscopic analysis.

This compound, a potent antifungal compound, has been the subject of interest for its biological activity. Understanding its molecular structure is paramount for structure-activity relationship studies and the development of new therapeutic agents. Spectroscopic techniques such as NMR and MS are fundamental tools for elucidating the precise atomic arrangement of such molecules.

Spectroscopic Data of this compound

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts and mass spectrometry data for this compound. This information is critical for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Note: The spectroscopic data presented here is based on available literature. Variations in experimental conditions (e.g., solvent, instrument frequency) may result in slight differences in observed values.

Experimental Protocols

Detailed experimental procedures are crucial for the reproduction and verification of spectroscopic data. The following sections outline the typical methodologies used to acquire NMR and MS data for a natural product like this compound.

NMR Spectroscopy Protocol

A standard protocol for obtaining NMR spectra of a natural product isolate like this compound would involve the following steps:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts. A standard internal reference, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a frequency of 400 MHz or higher is typically used to achieve good signal dispersion. For ¹³C NMR, a frequency of 100 MHz or higher is common.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum to single peaks for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are usually required compared to ¹H NMR.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. This is followed by phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry Protocol

A general procedure for acquiring the mass spectrum of a compound like this compound is as follows:

-

Sample Introduction: A dilute solution of the purified compound is introduced into the mass spectrometer. Common ionization techniques for natural products include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Ionization: The sample molecules are ionized in the ion source. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, providing molecular weight information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Fragmentation Analysis (MS/MS): To gain structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is selected and fragmented, and the resulting fragment ions are analyzed to deduce the structure of the original molecule.

Visualization of Spectroscopic Analysis Workflow

The logical flow of structure elucidation using spectroscopic data can be visualized as follows:

Caption: Workflow for Structure Elucidation using NMR and MS.

This guide serves as a foundational resource for professionals engaged in the study and development of this compound and other natural products. The presented data and protocols are intended to facilitate further research and application of this promising antifungal agent.

An In-depth Technical Guide on the Antifungal Spectrum of Variotin Against Pathogenic Fungi

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on Variotin, primarily from the mid-20th century, is limited in providing specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad range of pathogenic fungi. This guide synthesizes the accessible qualitative information and provides standardized experimental protocols relevant to antifungal susceptibility testing as a reference for modern research endeavors.

Introduction to this compound

This compound, also known as pecilocin, is an antifungal antibiotic that was first isolated in the 1950s.[1] It is produced by the fungus Paecilomyces variotii.[1] Early research identified its potential as a therapeutic agent, particularly for topical applications against dermatophytic fungi.

Antifungal Spectrum of this compound

The antifungal activity of this compound has been primarily reported against filamentous fungi, especially those responsible for skin and nail infections (dermatomycoses). The available literature suggests that this compound is effective against various species of Trichophyton, a genus of fungi that causes conditions like athlete's foot, ringworm, and jock itch.

Table 1: Qualitative Antifungal Spectrum of this compound

| Fungal Group | Pathogenic Species | Reported Activity |

| Dermatophytes | Trichophyton spp. | Effective |

| Microsporum spp. | Reported activity | |

| Epidermophyton spp. | Reported activity | |

| Yeasts | Candida albicans | Limited or no activity reported |

| Molds | Aspergillus spp. | Limited or no activity reported |

Experimental Protocols for Antifungal Susceptibility Testing

To evaluate the antifungal spectrum of a compound like this compound today, standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) would be employed.[2][3][4] The following is a detailed protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized procedure based on CLSI guidelines.[2][5]

3.1.1. Materials

-

Test compound (e.g., this compound)

-

Target fungal isolates

-

Sterile 96-well flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer

-

Sterile saline or water

-

Hemocytometer or other cell counting device

-

Incubator

3.1.2. Inoculum Preparation

-

Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, sporulating culture.

-

Harvest fungal spores or conidia by gently scraping the surface of the agar with a sterile loop or by washing with sterile saline.

-

Transfer the harvested cells to a sterile tube containing saline.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This can be done visually or using a spectrophotometer.

-

Further dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

3.1.3. Assay Procedure

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

-

Include a positive control (fungal inoculum without the drug) and a negative control (medium only) on each plate.

-

Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours, or longer for slow-growing fungi.

-

Determine the MIC by visual inspection or by reading the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the positive control.[3]

Mechanism of Action

The precise molecular mechanism of action of this compound is not well-documented in the available literature. Generally, antifungal drugs exert their effects through various mechanisms, including:

-

Inhibition of cell wall synthesis: Targeting enzymes involved in the synthesis of essential cell wall components like β-glucan or chitin.[6]

-

Disruption of the cell membrane: Binding to ergosterol, a key component of the fungal cell membrane, leading to pore formation and leakage of cellular contents.[6][7]

-

Inhibition of ergosterol synthesis: Blocking the enzymatic pathway responsible for producing ergosterol.[7]

-

Inhibition of nucleic acid or protein synthesis: Interfering with DNA, RNA, or protein synthesis.

Further research would be required to elucidate the specific signaling pathways and molecular targets of this compound in fungal cells.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and evaluation of a novel antifungal compound.

Caption: A generalized workflow for the discovery and development of new antifungal agents.

Conclusion

This compound is an antifungal antibiotic with reported activity primarily against dermatophytic fungi. While historical literature provides a qualitative understanding of its spectrum, there is a notable lack of modern, quantitative data. The provided experimental protocol for MIC determination offers a framework for reinvestigating the antifungal properties of this compound using current standards. Further research is warranted to elucidate its precise mechanism of action and to explore its potential therapeutic applications in the context of modern drug development.

References

- 1. This compound, a new antifungal antibiotic, produced by Paecilomyces varioti Bainier var. antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Variotin: A Survey of Available Literature

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Variotin, an antifungal antibiotic discovered in 1959, has demonstrated notable activity against various dermatophytes. However, a comprehensive understanding of its precise mechanism of action remains elusive in readily accessible scientific literature. Preliminary studies from the mid-20th century suggest a multi-faceted mode of action, primarily implicating the disruption of fungal cell membranes and vital cellular processes. This document endeavors to synthesize the limited available information on this compound's mechanism of action, acknowledging the significant gaps in current knowledge due to the inaccessibility of foundational Japanese research from the 1950s and 1960s. The core requirements of detailed quantitative data, experimental protocols, and signaling pathway visualizations cannot be fully met with the currently available information.

Introduction

This compound is an antifungal agent produced by Paecilomyces variotii Bainier var. antibioticus[1]. It was first reported by Yonehara, Takeuchi, Umezawa, and Sumiki in 1959[1]. Early research highlighted its efficacy against filamentous fungi, particularly those responsible for dermatomycoses[2]. Despite its early discovery, detailed molecular studies on its mechanism of action are scarce in contemporary, English-language scientific databases. This guide provides a preliminary overview based on the limited accessible information.

Antifungal Spectrum

Initial studies demonstrated that this compound possesses a potent antifungal activity, particularly against Trichophyton and other pathogenic fungi[3]. However, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a broad panel of fungi, are not detailed in the available literature.

Postulated Mechanisms of Action

Based on early reports and general knowledge of antifungal agents from that era, the mechanism of action of this compound is likely centered on the fungal cell membrane and essential metabolic pathways.

Interaction with the Fungal Cell Membrane

A primary hypothesis for this compound's antifungal effect is its interaction with the fungal cell membrane. Disruption of the cell membrane's integrity is a common mechanism for many antifungal drugs[4][5][6]. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The specific molecular targets within the membrane, such as ergosterol or specific phospholipids, have not been elucidated for this compound in the accessible literature.

Inhibition of Cellular Respiration

Early investigations into the activity of new antibiotics often included assessing their impact on cellular respiration. It is plausible that this compound may interfere with the mitochondrial respiratory chain in fungi, leading to a depletion of ATP and subsequent inhibition of cellular processes. However, specific studies confirming this for this compound are not available.

Interference with Macromolecule Synthesis

Another potential mechanism is the inhibition of essential macromolecule synthesis, such as proteins or nucleic acids. Many antibiotics exert their effects by targeting ribosomes or enzymes involved in DNA and RNA synthesis[4][5][6]. Without specific experimental evidence, this compound's role in these processes remains speculative.

Experimental Protocols (Hypothetical)

The detailed experimental protocols from the original studies by Takeuchi and Yonehara could not be retrieved. However, based on standard microbiological and biochemical practices of the time, the following methodologies were likely employed:

-

Antifungal Susceptibility Testing: Broth or agar dilution methods would have been used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal isolates.

-

Cellular Leakage Assays: To investigate membrane damage, researchers might have measured the leakage of intracellular components (e.g., potassium ions, UV-absorbing materials) from fungal cells treated with this compound.

-

Respirometry: The effect on cellular respiration could have been assessed by measuring oxygen consumption in fungal cultures in the presence and absence of the antibiotic using a Warburg apparatus or similar technology.

-

Incorporation of Radiolabeled Precursors: To test for inhibition of macromolecule synthesis, studies might have involved monitoring the incorporation of radiolabeled amino acids, nucleosides, or other precursors into proteins, DNA, and RNA.

Data Presentation

Due to the lack of accessible primary literature, a table of quantitative data cannot be provided.

Signaling Pathways and Logical Relationships

Without detailed molecular studies, it is not possible to construct diagrams of specific signaling pathways affected by this compound. A hypothetical logical workflow for the initial investigation of a novel antifungal's mechanism of action is presented below.

Caption: Hypothetical workflow for investigating the mechanism of action of a novel antifungal agent.

Conclusion and Future Directions

Future studies should focus on:

-

Re-isolation and Structural Confirmation: Verifying the structure of this compound using modern analytical techniques.

-

Broad-Spectrum Antifungal Susceptibility Testing: Determining the MICs of this compound against a wide range of clinically relevant fungi.

-

Mechanism of Action Studies: Employing contemporary techniques such as transcriptomics, proteomics, and metabolomics to identify the cellular pathways affected by this compound.

-

Target Identification: Utilizing genetic and biochemical approaches to identify the specific molecular target(s) of this compound.

A renewed investigation into this early antibiotic could reveal novel antifungal mechanisms and potentially lead to the development of new therapeutic agents.

References

- 1. This compound, a new antifungal antibiotic, produced by Paecilomyces varioti Bainier var. antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [this compound, a locally active antifungal antibiotic for the treatment of dermatomycoses. Experimental data and clinical evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Journal of Antibiotics, Series A [jstage.jst.go.jp]

- 4. jptcp.com [jptcp.com]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on the Biosynthesis Pathway of Pyrrolidinone Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of pyrrolidinone antibiotics, with a primary focus on the well-characterized pathway of anisomycin. It delves into the genetic basis, enzymatic machinery, and regulatory networks that govern the production of these medically relevant natural products. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction to Pyrrolidinone Antibiotics

Pyrrolidinone-containing natural products represent a diverse class of bioactive compounds with a wide range of applications, including as antibiotics, antifungals, and antitumor agents.[1] Their core structure features a five-membered nitrogen-containing lactam ring, which is often elaborately decorated with various functional groups, contributing to their biological activity. The biosynthesis of these complex molecules involves intricate enzymatic pathways, often encoded by dedicated biosynthetic gene clusters (BGCs) in producing organisms, predominantly bacteria of the genus Streptomyces.[1][2]

This guide will primarily focus on the biosynthesis of anisomycin, a potent protein synthesis inhibitor, as a model system for understanding the construction of the pyrrolidinone core. Additionally, it will touch upon other related biosynthetic systems to provide a broader perspective on the synthesis of this important class of natural products.

The Anisomycin Biosynthetic Pathway: A Case Study

Anisomycin is a pyrrolidinone antibiotic produced by Streptomyces species, such as Streptomyces griseolus and Streptomyces hygrospinosus.[2] Its biosynthesis has been elucidated through a combination of genetic, biochemical, and analytical techniques, revealing a unique pathway distinct from canonical polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) assembly lines for pyrrolidinone formation.[2][3]

The Anisomycin Biosynthetic Gene Cluster (BGC)

The genes responsible for anisomycin biosynthesis are clustered together on the chromosome of the producing organism.[3][4] This "ani" gene cluster contains all the necessary enzymatic machinery for the synthesis of the pyrrolidinone core, as well as for tailoring and regulatory functions. The core set of genes involved in the formation of the benzylpyrrolidine scaffold includes aniQ, aniP, aniO, and aniN.[3][5] Additionally, genes such as aniI, aniK, and aniG are involved in tailoring reactions, and aniF is a putative transcriptional regulator.[3][6]

Table 1: Key Genes in the Anisomycin Biosynthetic Gene Cluster

| Gene | Encoded Protein | Putative Function | Reference |

| Core Biosynthesis | |||

| aniQ | Aminotransferase | Catalyzes initial deamination of L-tyrosine and a later reamination step. | [3] |

| aniP | Transketolase | Condenses a glycolysis intermediate with 4-hydroxyphenylpyruvic acid. | [3][7] |

| aniO | Glycosyltransferase | Catalyzes a cryptic glycosylation essential for downstream processing. | [3] |

| aniN | Dehydrogenase | Mediates a multi-step pyrrolidine ring formation. | [3] |

| Tailoring Reactions | |||

| aniI | Acyltransferase | Acetylates the hydroxyl group on the pyrrolidine ring. | [8] |

| aniK | Methyltransferase | Methylates the phenolic hydroxyl group. | [3] |

| aniG | α-Glucosidase | Removes the glucose moiety from a biosynthetic intermediate. | [6] |

| Regulation | |||

| aniF | Transcriptional Regulator | Putatively controls the expression of the ani gene cluster. | [3] |

Enzymatic Steps in Anisomycin Biosynthesis

The biosynthesis of anisomycin proceeds through a series of intricate enzymatic reactions, as illustrated in the pathway diagram below.

Figure 1: Anisomycin Biosynthetic Pathway. A schematic representation of the key enzymatic steps involved in the biosynthesis of anisomycin, starting from L-tyrosine and a glycolysis intermediate.

The pathway initiates with the deamination of L-tyrosine by the aminotransferase AniQ to yield 4-hydroxyphenylpyruvic acid.[3] The transketolase AniP then catalyzes the condensation of this intermediate with a donor from glycolysis.[3][7] A crucial and unexpected step involves the glycosylation of the resulting intermediate by the glycosyltransferase AniO , a process that is essential for the subsequent reactions.[3] This is followed by a second transamination reaction, also catalyzed by AniQ , to introduce the nitrogen atom that will become part of the pyrrolidine ring.[3] The bifunctional dehydrogenase AniN then masterfully orchestrates a multi-step cyclization to form the core pyrrolidine structure.[3]

Following the formation of the glycosylated pyrrolidine core, a series of tailoring reactions occur. The α-glucosidase AniG removes the glucose moiety.[6] The methyltransferase AniK then methylates the phenolic hydroxyl group, and finally, the acyltransferase AniI acetylates the hydroxyl group on the pyrrolidinone ring to yield the final product, anisomycin.[3][8]

Quantitative Data on Anisomycin Biosynthesis

The study of anisomycin biosynthesis has generated valuable quantitative data, including enzyme kinetic parameters and production titers in various mutant strains.

Table 2: Kinetic Parameters of Anisomycin Biosynthetic Enzymes

| Enzyme | Substrate | Km (mM) | kcat (min-1) | kcat/Km (mM-1min-1) | Reference |

| siAniP (homolog of AniP) | 4-hydroxyphenylpyruvic acid | 0.23 ± 0.03 | 1.5 ± 0.04 | 6.5 | [7] |

| AniI | Deacetylanisomycin (Compound 6) | 0.66 | 924 | 1.39 | [8] |

| AniI | Compound 5 | - | - | - | [8] |

| AniI | Acetyl-CoA | 0.18 | 44.1 | 0.24 | [8] |

| AniI | Butyryl-CoA | 0.14 | 39.2 | 0.28 | [8] |

| AniI | Isovaleryl-CoA | 0.16 | 21.6 | 0.13 | [8] |

Note: Data for AniQ, AniO, and AniN are not fully available in the reviewed literature.

Table 3: Anisomycin Production in Streptomyces griseolus Mutants

| Strain | Treatment | Anisomycin Titer (mg/L) | % Increase vs. Parent | Reference |

| Parent Strain | - | 32.8 | - | [9] |

| M-107 (mutant) | UV irradiation | 70.8 | 116 | [9] |

| M-107 (optimized medium) | UV irradiation | 130.9 | 299 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pyrrolidinone antibiotic biosynthesis.

Gene Knockout in Streptomyces

Figure 2: Gene Knockout Workflow. A generalized workflow for creating targeted gene deletions in Streptomyces species.

Protocol for Gene Deletion in Streptomyces hygrospinosus

-

Construction of the Gene Replacement Cassette: Amplify the upstream and downstream flanking regions (typically ~1.5-2 kb) of the target gene from the genomic DNA of S. hygrospinosus. These flanks are then cloned into a suitable vector, flanking an antibiotic resistance cassette (e.g., apramycin resistance).

-

Vector Construction: The entire gene replacement cassette is then cloned into an E. coli-Streptomyces shuttle vector that cannot replicate in Streptomyces (e.g., pKC1139).

-

Conjugation: The resulting plasmid is transformed into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) and then transferred to S. hygrospinosus via intergeneric conjugation on a suitable medium (e.g., MS agar).

-

Selection of Mutants: Exconjugants are selected by overlaying the plates with an antibiotic corresponding to the resistance marker in the cassette. Double-crossover mutants (gene knockouts) are then screened for by identifying colonies that are resistant to the selection antibiotic but sensitive to the antibiotic resistance marker present on the vector backbone.

-

Verification: The correct gene deletion is confirmed by PCR analysis using primers flanking the target gene, Southern blotting, and/or DNA sequencing.

Heterologous Expression and Purification of Biosynthetic Enzymes

Figure 3: Protein Expression Workflow. A typical workflow for the heterologous expression and purification of biosynthetic enzymes.

Protocol for Expression and Purification of siAniP [7]

-

Cloning: The gene encoding siAniP is amplified and cloned into an E. coli expression vector, such as pET-28a, which adds an N-terminal His6-tag.

-

Transformation and Culture: The resulting plasmid is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C until the OD600 reaches 0.6-0.8.

-

Induction: Protein expression is induced by the addition of IPTG (e.g., 0.1-1 mM) and the culture is incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours).

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl), and lysed by sonication or using a French press.

-

Purification: The cleared cell lysate is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a higher concentration of imidazole.

-

Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Protocol for In Vitro Assay of siAniP (Transketolase) [7]

-

Reaction Mixture:

-

50 mM Potassium phosphate buffer (pH 7.5)

-

1 mM DTT

-

10 mM MgCl2

-

1 mM ThDP

-

10 mM 4-hydroxyphenylpyruvic acid (substrate)

-

10 mM D-glyceraldehyde (acceptor substrate)

-

20 µM purified siAniP enzyme

-

-

Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 30°C for a specified time (e.g., 4 hours).

-

The reaction is quenched by the addition of methanol.

-

The mixture is centrifuged to precipitate the protein.

-

The supernatant is analyzed by HPLC or LC-MS to detect the product.

-

Protocol for In Vitro Assay of AniI (Acyltransferase) [8]

-

Reaction Mixture:

-

Phosphate-buffered saline (PBS)

-

500 µM Deacetylanisomycin (substrate)

-

1 mM Acetyl-CoA (acyl donor)

-

20 µM purified AniI enzyme

-

-

Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 30°C for a specified time (e.g., 2 hours).

-

The reaction is quenched by the addition of an equal volume of chloroform or methanol.

-

The mixture is centrifuged, and the supernatant is analyzed by HPLC or LC-MS to detect the formation of anisomycin.

-

Regulation of Pyrrolidinone Antibiotic Biosynthesis

The production of secondary metabolites, including pyrrolidinone antibiotics, is tightly regulated in Streptomyces to coordinate with the organism's growth and environmental conditions. This regulation occurs at multiple levels, involving pathway-specific regulators encoded within the BGC and global regulators that respond to broader physiological cues.

Figure 4: Regulatory Cascade. A simplified model of the regulatory hierarchy controlling anisomycin biosynthesis.

In the case of anisomycin, the gene aniF, located within the ani cluster, is predicted to encode a transcriptional regulator.[3] While its specific function is yet to be fully elucidated, it is likely a pathway-specific regulator that directly controls the expression of the other ani genes in response to developmental or environmental signals. These signals are often transduced through global regulatory networks that are common in Streptomyces.

Other Pyrrolidinone and Related Antibiotic Biosynthetic Pathways

While anisomycin provides an excellent model, the biosynthesis of other natural products containing a pyrrolidine or related ring structure can proceed through different mechanisms.

-

Lincosamides: Antibiotics like lincomycin contain a pyrrolidine moiety (propylproline) linked to a sugar.[10][11] Their biosynthesis involves a separate pathway for the formation of the propylproline unit, which is then condensed with the sugar component.[7][10]

-

Hormaomycin: This complex depsipeptide contains a unique 3-(2-nitrocyclopropyl)alanine residue, which is derived from L-lysine through a series of enzymatic modifications that include the formation of a pyrrolidine-related intermediate.[2][12]

-

PKS-NRPS Hybrids: Some fungal natural products with a pyrrolidinone core are synthesized by hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzymes. In these systems, a polyketide chain is assembled by the PKS portion and then cyclized with an amino acid incorporated by the NRPS module to form the pyrrolidinone ring.

Conclusion and Future Perspectives